Cas no 2172565-75-0 (1-(propan-2-yl)-1H-1,2,3-benzotriazol-4-amine)

1-(Propan-2-yl)-1H-1,2,3-benzotriazol-4-amine is a benzotriazole derivative characterized by its unique molecular structure, combining a benzotriazole core with an isopropyl substituent and an amine functional group. This compound exhibits potential utility in organic synthesis and pharmaceutical applications due to its reactive amine moiety, which can serve as a building block for further functionalization. Its benzotriazole scaffold may contribute to stability and binding interactions in coordination chemistry or medicinal chemistry contexts. The isopropyl group enhances lipophilicity, potentially improving solubility in organic solvents. As a specialized intermediate, it offers synthetic flexibility for researchers developing novel heterocyclic compounds or exploring structure-activity relationships in drug discovery.
1-(propan-2-yl)-1H-1,2,3-benzotriazol-4-amine structure
2172565-75-0 structure
Product Name:1-(propan-2-yl)-1H-1,2,3-benzotriazol-4-amine
CAS No:2172565-75-0
MF:C9H12N4
MW:176.21838092804
CID:5800326
PubChem ID:126584678
Update Time:2025-05-25

1-(propan-2-yl)-1H-1,2,3-benzotriazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(propan-2-yl)-1H-1,2,3-benzotriazol-4-amine
    • 2172565-75-0
    • EN300-1633752
    • SCHEMBL18510383
    • Inchi: 1S/C9H12N4/c1-6(2)13-8-5-3-4-7(10)9(8)11-12-13/h3-6H,10H2,1-2H3
    • InChI Key: WHNJIZNXMISBBI-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC=C(C=2N=N1)N)C(C)C

Computed Properties

  • Exact Mass: 176.106196400g/mol
  • Monoisotopic Mass: 176.106196400g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 56.7Ų

1-(propan-2-yl)-1H-1,2,3-benzotriazol-4-amine Pricemore >>

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Additional information on 1-(propan-2-yl)-1H-1,2,3-benzotriazol-4-amine

Professional Introduction to Compound with CAS No. 2172565-75-0 and Product Name: 1-(propan-2-yl)-1H-1,2,3-benzotriazol-4-amine

The compound with the CAS number 2172565-75-0 and the product name 1-(propan-2-yl)-1H-1,2,3-benzotriazol-4-amine represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound, featuring a benzotriazole core substituted with an amine and an isopropyl group, has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The benzotriazole moiety is well-known for its broad spectrum of biological activities, making it a valuable scaffold for drug discovery. The presence of the isopropyl group at the 1-position introduces additional conformational flexibility, which can be exploited to enhance binding affinity and selectivity in target interactions.

Recent research in the field of organic synthesis has highlighted the importance of functionalized benzotriazoles in developing novel therapeutic agents. The amine substituent at the 4-position of the benzotriazole ring provides a site for further derivatization, enabling the creation of a diverse array of analogs with tailored pharmacological profiles. This compound has been extensively studied for its potential role in inhibiting various enzymatic pathways, particularly those involved in inflammation and immune modulation. The isopropyl group not only influences the electronic properties of the molecule but also contributes to its solubility and bioavailability, making it an attractive candidate for further pharmacokinetic optimization.

In the realm of drug development, the synthesis of 1-(propan-2-yl)-1H-1,2,3-benzotriazol-4-amine has been approached through multiple synthetic strategies, each offering distinct advantages in terms of yield, purity, and scalability. Modern synthetic methodologies have leveraged transition metal catalysis and palladium-mediated cross-coupling reactions to achieve high regioselectivity and functional group tolerance. These advances have enabled chemists to construct complex benzotriazole derivatives with precision, facilitating rapid screening for biological activity. The compound’s structural framework aligns well with current trends in medicinal chemistry, where multi-hydrogen bond interactions are being exploited to enhance receptor binding.

One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. Studies have demonstrated that derivatives of benzotriazole exhibit significant anti-inflammatory and immunomodulatory effects by interacting with specific protein targets. The isopropyl substituent plays a crucial role in modulating these interactions, either by enhancing or inhibiting binding depending on the context. Furthermore, computational modeling has been employed to predict how modifications at the 4-amino position can fine-tune pharmacological activity. These computational approaches are increasingly integral to modern drug discovery pipelines, allowing researchers to design molecules with optimal properties before experimental synthesis.

The pharmacological profile of 1-(propan-2-yl)-1H-1,2,3-benzotriazol-4-amine has been explored through both in vitro and in vivo studies. Initial assays have shown promising results in terms of inhibiting key enzymes associated with inflammatory diseases. The compound’s ability to modulate these pathways suggests its utility as a lead molecule for further development into therapeutic agents targeting conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its interaction with cellular receptors has been investigated using biophysical techniques like surface plasmon resonance (SPR), which provide insights into binding kinetics and affinity.

From a synthetic chemistry perspective, the preparation of this compound exemplifies the sophistication achieved in modern organic synthesis. Key steps involve nucleophilic substitution reactions at the 4-position followed by protection-deprotection strategies to ensure regioselectivity. The use of chiral auxiliaries or asymmetric catalysis could further refine the synthesis toward enantiomerically pure forms, which are often required for optimal biological activity. Advances in flow chemistry have also enabled more efficient production scales while maintaining high purity standards.

The broader significance of this compound lies in its contribution to our understanding of heterocyclic chemistry’s role in drug design. Benzotriazoles remain one of the most investigated scaffolds due to their versatility and biological relevance. By incorporating functional groups like isopropyl and amine, chemists can explore new chemical space without compromising on structural integrity or pharmacological potential. This underscores the importance of interdisciplinary collaboration between synthetic chemists and biologists to accelerate the discovery process.

Future directions for research on 1-(propan-2-yl)-1H-1,2,3-benzotriazol-4-amine include exploring its derivatives through structure-based drug design principles. High-throughput screening (HTS) campaigns could identify novel analogs with enhanced efficacy or reduced side effects. Additionally, investigating its mechanism of action at a molecular level will provide critical insights into how it interacts with biological targets—a prerequisite for optimizing therapeutic applications.

In conclusion,1-(propan-2-yl)-1H-1,2,3-benzotriazol-4-amine represents a promising candidate for further development as a pharmaceutical agent based on its unique structural features and demonstrated biological activity. The combination of modern synthetic techniques with advanced computational methods has positioned this compound as a valuable asset in medicinal chemistry research programs worldwide.

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